molecular formula C15H23NO4 B13555862 tert-Butyl (2-hydroxyethyl)(2-methoxybenzyl)carbamate

tert-Butyl (2-hydroxyethyl)(2-methoxybenzyl)carbamate

Cat. No.: B13555862
M. Wt: 281.35 g/mol
InChI Key: GNXUFPIAHHKNRP-UHFFFAOYSA-N
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Description

tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and 2-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development due to its carbamate structure.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)-N-[(2-chlorophenyl)methyl]carbamate
  • tert-butyl N-(2-hydroxyethyl)-N-[(2-nitrophenyl)methyl]carbamate
  • tert-butyl N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]carbamate

Uniqueness

The presence of the methoxy group in tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16(9-10-17)11-12-7-5-6-8-13(12)19-4/h5-8,17H,9-11H2,1-4H3

InChI Key

GNXUFPIAHHKNRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1OC

Origin of Product

United States

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